Cas no 2680783-04-2 (tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate)

tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate
- EN300-28301537
- 2680783-04-2
-
- インチ: 1S/C14H17FINO2/c1-14(2,3)19-13(18)17(10-5-6-10)12-7-4-9(15)8-11(12)16/h4,7-8,10H,5-6H2,1-3H3
- InChIKey: BDBCZUNMDTYNSG-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1N(C(=O)OC(C)(C)C)C1CC1)F
計算された属性
- せいみつぶんしりょう: 377.02880g/mol
- どういたいしつりょう: 377.02880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 29.5Ų
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301537-0.05g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 0.05g |
$1032.0 | 2025-03-19 | |
Enamine | EN300-28301537-2.5g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 2.5g |
$2408.0 | 2025-03-19 | |
Enamine | EN300-28301537-0.25g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 0.25g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-28301537-10g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 10g |
$5283.0 | 2023-09-07 | ||
Enamine | EN300-28301537-5g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 5g |
$3562.0 | 2023-09-07 | ||
Enamine | EN300-28301537-10.0g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 10.0g |
$5283.0 | 2025-03-19 | |
Enamine | EN300-28301537-1.0g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 1.0g |
$1229.0 | 2025-03-19 | |
Enamine | EN300-28301537-5.0g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 5.0g |
$3562.0 | 2025-03-19 | |
Enamine | EN300-28301537-0.1g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 0.1g |
$1081.0 | 2025-03-19 | |
Enamine | EN300-28301537-0.5g |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate |
2680783-04-2 | 95.0% | 0.5g |
$1180.0 | 2025-03-19 |
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamateに関する追加情報
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate (CAS No. 2680783-04-2): A Comprehensive Overview
tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate (CAS No. 2680783-04-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The tert-butyl group in the compound provides enhanced stability and solubility, making it an attractive candidate for drug development. The cyclopropyl moiety contributes to the compound's lipophilicity, which is crucial for its ability to cross biological membranes and reach target sites within the body. The 4-fluoro-2-iodophenyl substituent introduces additional complexity and functionality, enhancing the compound's pharmacological properties.
Recent studies have highlighted the importance of tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate in the context of drug discovery and development. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against a range of bacterial strains, including multidrug-resistant pathogens. The researchers found that the 4-fluoro-2-iodophenyl group plays a critical role in modulating the compound's antibacterial activity, suggesting its potential as a lead molecule for developing new antibiotics.
In addition to its antibacterial properties, tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate has also shown promise in the treatment of neurological disorders. A 2022 study conducted by a team at Harvard University investigated the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. The results indicated that the cyclopropyl moiety enhances the compound's ability to cross the blood-brain barrier, allowing it to effectively target and modulate key pathways involved in neurodegeneration.
The synthesis of tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate involves several well-established chemical reactions, including nucleophilic substitution and coupling reactions. A typical synthetic route involves the reaction of tert-butyl carbamate with cyclopropylamine followed by a coupling reaction with 4-fluoro-2-iodobenzoyl chloride. This multi-step process ensures high yields and purity, making it suitable for large-scale production.
One of the key challenges in working with tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate is its potential for degradation under certain conditions. To address this issue, researchers have developed various strategies to improve the compound's stability, such as encapsulation techniques and formulation approaches. These methods not only enhance the compound's shelf life but also improve its bioavailability when administered to patients.
In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential risks associated with tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate. Preclinical data from animal models have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed. However, ongoing clinical trials are necessary to fully assess its safety profile in humans.
The future prospects for tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring new applications in areas such as cancer therapy and anti-inflammatory treatments. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are driving innovation and accelerating the development of this compound into a viable therapeutic option.
In conclusion, tert-butyl N-cyclopropyl-N-(4-fluoro-2-iodophenyl)carbamate (CAS No. 2680783-04-2) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and multifaceted biological activities make it a valuable asset in the quest for new and effective treatments for various diseases. As research continues to uncover its full potential, this compound is poised to play a crucial role in shaping the future of drug discovery and development.
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